molecular formula C14H17ClN2O3 B1421080 Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate CAS No. 1142192-21-9

Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate

Cat. No. B1421080
M. Wt: 296.75 g/mol
InChI Key: JSSQVTYEWVSSBO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For “tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate”, the SMILES string is CC(C)(C)OC(=O)NCc1ccc(NC(=O)C(C)(C)C)c(Cl)n1 and the InChI key is FNXWDMLQFVZMRQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate is utilized in the synthesis of various chemical compounds. For example, its reaction with methyl amine in acetonitrile leads to the formation of methyl benzo[b][1,8]naphthyridin-3-carboxylate in good yields (Nithyadevi & Rajendran, 2006).

Herbicidal Applications

  • This compound has been explored for its herbicidal properties. It exhibits notable herbicidal activities, especially as inhibitors of PSII electron transport, a crucial component in plant photosynthesis (Wang et al., 2004).

Role in Polymerization

  • In the field of polymer chemistry, methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate plays a role in the radical homopolymerization process, leading to the formation of polymers with distinct properties (Moszner et al., 2003).

Applications in Organic Synthesis

  • The compound is also a key player in the synthesis of organic materials, such as the preparation of substituted 5‐Aziandoles, demonstrating its versatility in organic synthesis (Roy et al., 2007).

Corrosion Inhibition

  • Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors, particularly in contexts involving mild steel and hydrochloric acid (Baskar et al., 2014).

Environmental Applications

  • In environmental applications, it has been studied for its role in the treatment of waste gases, such as its removal by biotrickling filters, highlighting its relevance in environmental protection and waste management (Wu et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P305 + P351 + P338 . Please refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

properties

IUPAC Name

methyl (E)-3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQVTYEWVSSBO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=C/C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.